molecular formula C19H20ClFN2 B194704 11-Fluoro Desloratadine CAS No. 298220-99-2

11-Fluoro Desloratadine

Cat. No. B194704
M. Wt: 330.8 g/mol
InChI Key: UTRNCHWURQHTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Fluoro Desloratadine is a compound with the molecular formula C19H20ClFN2 . It is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine .


Synthesis Analysis

The synthesis of multicomponent crystal (MCC) of Desloratadine was performed using several coformers in an equimolar ratio with a solvent evaporation technique . The formation of MCC was confirmed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) .


Molecular Structure Analysis

The molecular weight of 11-Fluoro Desloratadine is 330.83 . The molecular structure consists of 19 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .


Chemical Reactions Analysis

The formation of multicomponent crystal (MCC) of Desloratadine was confirmed using various techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The FTIR study proved a new spectrum, indicating that a new solid crystal was formed .


Physical And Chemical Properties Analysis

The physical state of 11-Fluoro Desloratadine is solid . It has a molecular weight of 330.83 . The elemental analysis shows that it contains 66.77% carbon, 6.10% hydrogen, and 8.26% nitrogen .

Scientific Research Applications

Pharmacology and Clinical Efficacy

Desloratadine, a biologically active metabolite of loratadine, exhibits anti-allergic effects that extend beyond its ability to antagonize histamine. It's known to inhibit the expression of cell adhesion molecules, generation and release of inflammatory mediators, cytokines, and eosinophil activities (Agrawal, 2001).

Analytical Method Development

A micellar liquid chromatographic method was developed for the simultaneous determination of loratadine and desloratadine, demonstrating high sensitivity and time-saving analysis in various matrices (Belal et al., 2016).

Anti-Inflammatory Properties

Desloratadine exhibits novel anti-allergic and anti-inflammatory effects, including inhibition of inflammatory mediators and cytokine generation, potentially contributing to its clinical efficacy (Henz, 2001).

Inclusion Complex Studies

Desloratadine was studied for its inclusion complex formation with β-cyclodextrin, suggesting potential applications in enhancing the solubility and bioavailability of the drug (Ali et al., 2007).

Metabolism and Drug Interaction

Desloratadine's metabolism and its potential to inhibit cytochrome P450 and UDP-glucuronosyltransferase enzymes were characterized, offering insights into drug-drug interactions and metabolic pathways (Kazmi et al., 2015).

Pharmacokinetics in Different Populations

The pharmacokinetics and safety of desloratadine in various populations, including those with different metabolic phenotypes, were assessed, providing a comprehensive understanding of its behavior in diverse patient groups (Prenner et al., 2006).

Safety And Hazards

The safety data sheet for Desloratadine indicates that it should be used for research purposes only and not intended for diagnostic or therapeutic use . It is recommended to wear personal protective equipment/face protection when handling Desloratadine . It should be stored at -20° C .

Future Directions

Newer generation H1-antihistamines like Desloratadine are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria . Further studies are needed to explore the potential uses of 11-Fluoro Desloratadine.

properties

IUPAC Name

13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2/c20-16-5-6-17-14(12-16)4-3-13-2-1-9-23-18(13)19(17,21)15-7-10-22-11-8-15/h1-2,5-6,9,12,15,22H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRNCHWURQHTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431310
Record name 11-Fluoro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Fluoro Desloratadine

CAS RN

298220-99-2
Record name Fluorodesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298220992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Fluoro Desloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORODESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HON4ESD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Fluoro Desloratadine
Reactant of Route 2
11-Fluoro Desloratadine
Reactant of Route 3
11-Fluoro Desloratadine
Reactant of Route 4
11-Fluoro Desloratadine
Reactant of Route 5
11-Fluoro Desloratadine
Reactant of Route 6
11-Fluoro Desloratadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.